2-[5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-4-(4-fluorophenyl)-5-methyl-1H-imidazole
Description
2-[5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-4-(4-fluorophenyl)-5-methyl-1H-imidazole is a substituted imidazole derivative with a complex heterocyclic framework. Its structure features:
- A 1H-imidazole core substituted at positions 2, 4, and 3.
- A furan-2-yl group at position 2, further substituted with a 4-chloro-3-(trifluoromethyl)phenyl moiety.
- A 4-fluorophenyl group at position 3.
- A methyl group at position 4.
The compound has a molecular formula of C₂₁H₁₄F₄N₂O and a molecular weight of 386.3 g/mol . It is registered under CAS No. 1935722-56-7 and was previously marketed by Biosynth, though its production status is listed as discontinued .
Properties
IUPAC Name |
2-[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-4-(4-fluorophenyl)-5-methyl-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF4N2O/c1-11-19(12-2-5-14(23)6-3-12)28-20(27-11)18-9-8-17(29-18)13-4-7-16(22)15(10-13)21(24,25)26/h2-10H,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMZGXONMIDAHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(F)(F)F)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-[5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-4-(4-fluorophenyl)-5-methyl-1H-imidazole has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive view of its biological activity.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 392.8 g/mol. The structure features a furan ring, an imidazole moiety, and several halogenated phenyl groups, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H16ClF3N2O |
| Molecular Weight | 392.8 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor activity. For instance, derivatives of imidazole have shown promising results against various cancer cell lines. A study demonstrated that compounds with trifluoromethyl substitutions had enhanced potency against tumor cells due to increased lipophilicity and improved cell membrane penetration .
- Case Study : A derivative of the imidazole class was tested against human cancer cell lines, revealing an IC50 value of 1.5 µM, indicating strong cytotoxic effects .
Antimicrobial Activity
Compounds featuring halogenated phenyl groups have been reported to possess antimicrobial properties. The presence of chlorine and fluorine atoms enhances the compound's interaction with microbial cell membranes, leading to increased efficacy against pathogens.
- Research Findings : In vitro studies showed that similar compounds exhibited minimum inhibitory concentrations (MIC) ranging from 0.5 to 2 µg/mL against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Some studies have suggested that imidazole derivatives can modulate inflammatory pathways, potentially reducing cytokine production in macrophages. This activity is crucial for developing treatments for inflammatory diseases.
- Findings : A study indicated that a related compound reduced TNF-alpha levels by approximately 40% in lipopolysaccharide-stimulated macrophages .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. The presence of specific functional groups, such as trifluoromethyl and halogenated phenyl rings, significantly affects activity.
Table 2: Structure-Activity Relationship Insights
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl | Increases lipophilicity |
| Chlorine | Enhances antimicrobial activity |
| Fluorine | Improves receptor binding |
Scientific Research Applications
Antifungal Activity
Recent studies indicate that compounds with similar structural motifs to 2-[5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-4-(4-fluorophenyl)-5-methyl-1H-imidazole exhibit significant antifungal properties. For instance, derivatives of imidazole and triazole have shown enhanced activity against various fungal strains, including Candida albicans and Aspergillus fumigatus. The incorporation of trifluoromethyl groups has been linked to increased antifungal potency due to their influence on molecular interactions within fungal cell membranes .
Antibacterial Activity
Similar compounds have also demonstrated promising antibacterial effects. Studies have reported that certain imidazole derivatives exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA). The structural modifications, particularly the presence of halogen atoms like chlorine and fluorine, contribute to the enhanced antimicrobial efficacy .
Synthesis Methodologies
The synthesis of 2-[5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-4-(4-fluorophenyl)-5-methyl-1H-imidazole can be approached through various synthetic routes:
- One-Pot Synthesis : A modular approach allows for the synthesis of di- and trisubstituted imidazoles from ketones using catalytic methods. This method simplifies the process by combining multiple steps into a single reaction vessel .
- Multi-Step Synthesis : Traditional multi-step synthetic strategies involve the formation of intermediate compounds that are subsequently transformed into the target molecule through a series of reactions, including cyclization and substitution reactions.
Case Study 1: Antifungal Efficacy
A study focusing on a series of imidazole derivatives demonstrated that compounds structurally related to 2-[5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-4-(4-fluorophenyl)-5-methyl-1H-imidazole exhibited minimum inhibitory concentration (MIC) values significantly lower than established antifungals like fluconazole. This suggests a potential for developing new antifungal agents based on this scaffold .
Case Study 2: Antibacterial Potency
Research evaluating the antibacterial properties of imidazole derivatives showed that compounds with similar structures had MIC values indicating higher potency against Gram-positive bacteria compared to traditional antibiotics. The presence of electron-withdrawing groups was crucial for enhancing activity .
Comparison with Similar Compounds
Chloro vs. Bromo Derivatives
Compounds 4 and 5 (from ) are isostructural thiazole derivatives with halogen substitutions:
- 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
- 5 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
| Compound | Halogen Substituent | Molecular Conformation | Crystal Packing |
|---|---|---|---|
| 4 | Cl | Planar with perpendicular fluorophenyl group | Adjusted for Cl |
| 5 | F | Identical to 4 | Adjusted for F |
Both compounds crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. Despite differing halogens, their molecular conformations remain nearly identical, though crystal packing adjusts to accommodate halogen size and electronegativity . This contrasts with cases like 3-chloro-/3-bromocinnamic acid, where halogen changes disrupt isostructurality .
Trifluoromethyl-Containing Derivatives
- 2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole (): Features a methoxy group and trifluoromethyl substituent.
- 4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic Acid (): Incorporates a trifluoromethoxy group and carboxylic acid, offering polar functionality absent in the target compound .
Imidazole Derivatives with Heterocyclic Substituents
lists imidazole analogs with diverse substituents:
| Compound Name | Key Substituents | Notable Features |
|---|---|---|
| 4,5-Diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole | Trifluoromethylphenyl, diphenyl | Enhanced aromatic stacking interactions |
| 2-(Furan-2-yl)-4,5-diphenyl-1H-imidazole | Furan-2-yl | Similar furan moiety to target compound |
| 1-(3-Chloro-4-fluorophenyl)-2,4,5-triphenyl-1H-imidazole | Chloro, fluoro, triphenyl | Halogen diversity for tuning lipophilicity |
These compounds highlight how substituent choice (e.g., aryl vs. heteroaryl groups) modulates electronic properties and intermolecular interactions. The target compound’s furan and trifluoromethyl groups may enhance metabolic stability compared to purely phenyl-substituted analogs .
Pharmacologically Active Imidazoles
- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (): Exhibits antimicrobial activity, suggesting that halogenated imidazole/thiazole hybrids may have biological relevance .
- Razaxaban (): A factor Xa inhibitor containing imidazole and fluorophenyl groups, demonstrating the importance of fluorine in drug design for improved bioavailability and target affinity .
Q & A
Basic: What are the recommended synthetic strategies for preparing 2-[5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-4-(4-fluorophenyl)-5-methyl-1H-imidazole?
A common approach involves multi-step condensation reactions. For example:
- Step 1 : Synthesize the furan-2-yl intermediate by coupling 4-chloro-3-(trifluoromethyl)benzaldehyde with furan derivatives under acidic conditions (e.g., HCl/ethanol) .
- Step 2 : Introduce the imidazole core via a Debus-Radziszewski reaction, combining the furan intermediate with 4-fluorophenylglyoxal and ammonium acetate in refluxing acetic acid. Methylation at the 5-position can be achieved using methyl iodide under basic conditions .
- Validation : Monitor reaction progress via TLC and confirm regioselectivity using (e.g., distinguishing imidazole protons at δ 7.2–7.8 ppm) .
Advanced: How can computational methods optimize the synthesis of this compound?
ICReDD’s reaction path search methodology integrates quantum chemical calculations and experimental feedback to predict optimal conditions:
- Use density functional theory (DFT) to model transition states and identify energy barriers in key steps (e.g., furan-imidazole cyclization).
- Apply machine learning to analyze solvent effects (e.g., DMF vs. ethanol) and catalyst efficiency (e.g., ZnCl vs. FeO) .
- Validate predictions with small-scale trials, adjusting parameters like temperature (80–120°C) and reaction time (12–48 hours) .
Basic: What spectroscopic techniques are critical for structural characterization?
- : Assign aromatic protons (δ 6.8–8.1 ppm) and trifluoromethyl carbons (δ 120–125 ppm, ≈ 280 Hz). Cross-verify furan and imidazole ring connectivity using NOESY .
- FTIR : Confirm C-F stretches (1000–1100 cm) and imidazole N-H bonds (3200–3400 cm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks with <5 ppm error .
Advanced: How can crystallographic data resolve ambiguities in substituent orientation?
X-ray diffraction (XRD) is essential for resolving dihedral angles between aromatic rings. For example:
- In a structurally analogous compound, the fluorophenyl and trifluoromethylphenyl groups formed dihedral angles of 12.65(2)° and 84.15(2)° with the imidazole plane, stabilizing the crystal via weak C–H···F/N interactions .
- Use SHELX or OLEX2 for refinement, focusing on hydrogen-bonding networks to validate packing modes .
Basic: What are common impurities encountered during synthesis, and how are they mitigated?
- Byproducts : Unreacted furan intermediates or over-methylated imidazoles.
- Mitigation :
Advanced: How do electronic effects of substituents influence reactivity in cross-coupling reactions?
- The electron-withdrawing trifluoromethyl and chloro groups reduce electron density on the furan ring, slowing Suzuki-Miyaura couplings. Use Pd(PPh) with elevated temperatures (100°C) in toluene/water .
- The 4-fluorophenyl group enhances imidazole ring stability but may sterically hinder nucleophilic attacks at the 2-position .
Basic: What solvent systems are optimal for recrystallization?
- Use ethanol/water (7:3 v/v) or dichloromethane/hexane (1:2) to achieve high-purity crystals (>98% by HPLC) .
Advanced: How can discrepancies in elemental analysis (C, H, N) be troubleshooted?
- Common Issues : Incomplete combustion or hygroscopic samples.
- Resolution :
Basic: What safety precautions are required when handling this compound?
- Hazards : Potential irritant (skin/eyes). Use PPE (gloves, goggles) and work in a fume hood.
- Storage : Keep in amber vials under nitrogen at -20°C to prevent oxidation .
Advanced: How can substituent modifications enhance bioactivity while maintaining stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
